3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound with a unique structure that combines a phenoxy group, a hydroxymethyl group, and an imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the phenoxy and imidazolidinedione intermediates. The phenoxy intermediate can be synthesized through the reaction of 2-(hydroxymethyl)phenol with an appropriate alkylating agent under basic conditions. The imidazolidinedione core is formed by the reaction of a suitable diamine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazolidinedione core can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes or receptors, while the imidazolidinedione core can modulate biological activities through its interaction with proteins or nucleic acids. The hydroxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-{3-[2-(hydroxymethyl)phenoxy]propyl}-5,5-dimethyl-2,4-thiazolidinedione: Similar structure with a thiazolidinedione core instead of imidazolidinedione.
3-{3-[2-(hydroxymethyl)phenoxy]propyl}-5,5-dimethyl-2,4-pyrrolidinedione: Similar structure with a pyrrolidinedione core.
Uniqueness
3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinedione core provides stability and reactivity, while the phenoxy and hydroxymethyl groups enhance its versatility in various applications.
Properties
IUPAC Name |
3-[3-[2-(hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2)13(19)17(14(20)16-15)8-5-9-21-12-7-4-3-6-11(12)10-18/h3-4,6-7,18H,5,8-10H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIXACDVKAXDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=CC=C2CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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